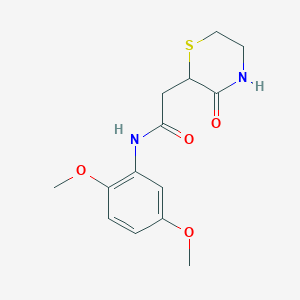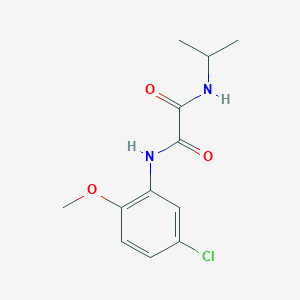
2-methyl-2-(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile
Descripción general
Descripción
2-methyl-2-(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile, also known as MPDP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the pyrazole family and has been studied for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-methyl-2-(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile involves its ability to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. Acetylcholine is a neurotransmitter that plays a key role in cognitive function and memory. By inhibiting the breakdown of acetylcholine, this compound can increase its concentration in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. It also has antioxidant properties and can protect against oxidative stress, which is implicated in the development of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-methyl-2-(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile in lab experiments is its relatively low toxicity compared to other compounds that have been studied for their neuroprotective properties. However, one limitation is that its efficacy in humans has not been fully established, and further research is needed to determine its safety and effectiveness.
Direcciones Futuras
There are several future directions for research on 2-methyl-2-(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile. One area of interest is its potential use in the treatment of other neurological disorders such as Huntington's disease and multiple sclerosis. Another direction is the development of more potent derivatives of this compound that can enhance its therapeutic effects. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for maximum efficacy.
In conclusion, this compound is a chemical compound that has potential therapeutic applications in the treatment of neurological disorders. Its mechanism of action involves the inhibition of enzymes involved in the breakdown of acetylcholine, leading to improved cognitive function. While further research is needed to fully establish its safety and efficacy, this compound represents a promising avenue for the development of new treatments for neurodegenerative diseases.
Aplicaciones Científicas De Investigación
2-methyl-2-(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile has been studied for its potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been found to have neuroprotective properties and can inhibit the formation of amyloid-beta plaques, which are associated with Alzheimer's disease.
Propiedades
IUPAC Name |
2-methyl-2-(5-methyl-3-phenyl-3,4-dihydropyrazol-2-yl)propanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-11-9-13(12-7-5-4-6-8-12)17(16-11)14(2,3)10-15/h4-8,13H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNZXUTZGUZPMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)C2=CC=CC=C2)C(C)(C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylbutanamide](/img/structure/B4397274.png)
![[4-(dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]ethylcyanamide](/img/structure/B4397276.png)
![2-(4-ethylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4397281.png)
![N-[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methoxyphenyl]acetamide](/img/structure/B4397283.png)
![N-[5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methoxyphenyl]acetamide](/img/structure/B4397297.png)

![4-chloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4397317.png)
![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B4397324.png)
![2-(4-ethylphenoxy)-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4397334.png)
![N-[2-(allyloxy)-5-bromobenzyl]-2-propanamine hydrochloride](/img/structure/B4397335.png)
![2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-(4-methylbenzyl)acetamide](/img/structure/B4397336.png)

